molecular formula C16H13N3O3S B2696824 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 898372-05-9

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2696824
CAS No.: 898372-05-9
M. Wt: 327.36
InChI Key: HCNMLXXTQUHFLZ-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a synthetic benzothiazole derivative designed for advanced research applications. Benzothiazoles are a significant class of heterocyclic compounds known for their diverse pharmacological profiles and utility in materials science . The core benzothiazole moiety serves as a privileged structure in medicinal chemistry, often contributing to potent biological activity. The incorporation of a nitrobenzamide group, particularly at the para-position, is a strategic modification that can influence the compound's electronic properties and solid-state architecture, potentially enhancing its suitability for non-linear optical (NLO) materials and in the development of light-emitting diodes (LED) or solar cells . This molecular architecture, characterized by an electron-donating benzothiazole unit and an electron-accepting nitrobenzamide, creates a potential electron donor-acceptor system, which is valuable for studying intramolecular charge transfer and fluorescence properties . Researchers can utilize this compound as a key precursor or template in the synthesis of more complex molecules or as a core structure for screening various biological activities. It is supplied as a high-purity solid for research purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-9-7-13-14(8-10(9)2)23-16(17-13)18-15(20)11-3-5-12(6-4-11)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNMLXXTQUHFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methyl Groups: The methyl groups are introduced at the 5 and 6 positions of the benzothiazole ring through alkylation reactions using methyl iodide or similar reagents.

    Nitration of Benzamide: The 4-nitrobenzamide moiety is prepared by nitration of benzamide using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The final step involves coupling the 5,6-dimethylbenzothiazole with 4-nitrobenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 5,6-dimethyl-1,3-benzothiazole-2-carboxylic acid.

    Reduction: N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and anticancer properties. It is used in assays to study enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interfere with cellular processes by interacting with proteins and nucleic acids, leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Antibacterial Activity

Benzothiazole derivatives with electron-withdrawing groups (e.g., nitro, fluoro) or alkyl substituents (e.g., methyl) demonstrate enhanced antibacterial activity. For example:

  • 6-Methylbenzothiazole derivatives (e.g., Patel et al., 2010) showed potent activity against Staphylococcus aureus and Streptococcus pyogenes (MIC = 2–4 µg/mL), comparable to ampicillin .
  • 6-Nitrobenzothiazole analogues exhibited pronounced antitubercular activity (MIC = 1.6 µg/mL against Mycobacterium tuberculosis), attributed to nitro group-mediated disruption of mycobacterial cell walls .

Metabolic Stability and Fragmentation Pathways

Amide-containing benzothiazoles undergo characteristic fragmentation under mass spectrometry (MS):

  • N-(3-Chlorophenethyl)-4-nitrobenzamide () fragments via amide bond cleavage, yielding (4-nitrobenzylidyne)oxonium (m/z 150) and 4-nitrobenzamidic (m/z 167) ions .
  • This compound: The benzothiazole core may stabilize fragmentation pathways, producing distinct ions (e.g., benzothiazolyl cations) compared to non-heterocyclic amides .

ADME and Drug-Likeness

Lipinski’s Rule of Five analysis for benzothiazole amides:

Parameter This compound 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide
Molecular Weight 328.36 509.27
logP ~4.5 3.5–4.0
Hydrogen Bond Donors 1 2
Hydrogen Bond Acceptors 7 9
Rotatable Bonds 4 6

Insights :

  • Sulfamoyl derivatives () have higher molecular weights and rotatable bonds, likely reducing intestinal absorption .

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted with a nitro group and an amide functional group, which contribute to its unique chemical properties. The molecular formula is C16H14N3O3SC_{16}H_{14}N_{3}O_{3}S and it has a molecular weight of approximately 326.37 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components such as proteins and DNA. The benzothiazole moiety enhances the compound's binding affinity to these targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies on benzothiazole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines.

CompoundCell LineIC50 Value (μM)Activity
This compoundA549 (Lung)6.26 ± 0.33High
This compoundHCC827 (Lung)20.46 ± 8.63Moderate

These findings suggest that the compound could be a candidate for further development as an antitumor agent due to its selective cytotoxicity against cancer cells while showing moderate toxicity towards normal cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar benzothiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

BacteriaActivity
Staphylococcus aureusEffective
Escherichia coliModerate

The antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines, showing that the compound could inhibit bacterial growth effectively .

Case Studies

  • Antitumor Efficacy : In a study involving various human lung cancer cell lines, this compound exhibited high cytotoxicity in 2D cultures but reduced efficacy in 3D cultures. This highlights the need for further optimization of the compound's structure to enhance its therapeutic index while minimizing toxicity to normal cells .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through DNA damage pathways mediated by reactive intermediates formed from the nitro group .

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